rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis
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Overview
Description
rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis is a complex organic compound characterized by its unique naphthoazetone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthalene derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated naphthoazetone compounds.
Scientific Research Applications
rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved often include modulation of signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, trans
- rac-(2aR,8bR)-1H,2H,2aH,3H,4H,8bH-naphtho[1,2-b]azet-2-one, cis-2
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities compared to its isomers.
Properties
CAS No. |
874292-65-6 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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